Tak-441

Catalog No.
S548746
CAS No.
1186231-83-3
M.F
C28H31F3N4O6
M. Wt
576.56
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-441

CAS Number

1186231-83-3

Product Name

Tak-441

IUPAC Name

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide

Molecular Formula

C28H31F3N4O6

Molecular Weight

576.56

InChI

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39)

InChI Key

ZADWXQMNNVICKB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

TAK441, TAK441, TAK 441

Description

The exact mass of the compound Tak-441 is 576.21957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-441 is a small molecule inhibitor of the Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue repair, but its aberrant activation has been implicated in various cancers [].

Mechanism of Action

TAK-441 binds to the Smo protein, preventing it from transducing the Hh signal downstream. This effectively halts the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation, survival, and differentiation [, ].

Preclinical Studies

TAK-441 has demonstrated promising anti-tumor activity in various preclinical models. Studies in mice with castration-resistant prostate cancer showed that TAK-441 treatment significantly reduced tumor volume by inhibiting paracrine Hh signaling within the tumor microenvironment []. Similar results were observed in models of medulloblastoma, another cancer type driven by Hh pathway activation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

576.21957

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TAK-441

Dates

Modify: 2023-08-15
1: Goldman J, Eckhardt SG, Borad MJ, Curtis KK, Hidalgo M, Calvo E, Ryan DP, Wirth LJ, Parikh A, Partyka J, Faessel H, Gangolli E, Stewart S, Rosen LS, Bowles DW. Phase 1 Dose-Escalation Trial of the Oral Investigational Hedgehog Signaling Pathway Inhibitor TAK-441 in Patients with Advanced Solid Tumors. Clin Cancer Res. 2014 Dec 12. pii: clincanres.1234.2014. [Epub ahead of print] PubMed PMID: 25501576.
2: Williams R. Discontinued in 2013: oncology drugs. Expert Opin Investig Drugs. 2015 Jan;24(1):95-110. Epub 2014 Oct 14. PubMed PMID: 25315907.
3: Ishii T, Shimizu Y, Nakashima K, Kondo S, Ogawa K, Sasaki S, Matsui H. Inhibition mechanism exploration of investigational drug TAK-441 as inhibitor against Vismodegib-resistant Smoothened mutant. Eur J Pharmacol. 2014 Jan 15;723:305-13. doi: 10.1016/j.ejphar.2013.11.014. Epub 2013 Nov 28. PubMed PMID: 24291104.
4: Sandhiya S, Melvin G, Kumar SS, Dkhar SA. The dawn of hedgehog inhibitors: Vismodegib. J Pharmacol Pharmacother. 2013 Jan;4(1):4-7. doi: 10.4103/0976-500X.107628. PubMed PMID: 23662017; PubMed Central PMCID: PMC3643342.
5: Ibuki N, Ghaffari M, Pandey M, Iu I, Fazli L, Kashiwagi M, Tojo H, Nakanishi O, Gleave ME, Cox ME. TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer by disrupting paracrine hedgehog signaling. Int J Cancer. 2013 Oct 15;133(8):1955-66. doi: 10.1002/ijc.28193. Epub 2013 May 6. PubMed PMID: 23564295.
6: Kogame A, Tagawa Y, Shibata S, Tojo H, Miyamoto M, Tohyama K, Kondo T, Prakash S, Shyu WC, Asahi S. Pharmacokinetic and pharmacodynamic modeling of hedgehog inhibitor TAK-441 for the inhibition of Gli1 messenger RNA expression and antitumor efficacy in xenografted tumor model mice. Drug Metab Dispos. 2013 Apr;41(4):727-34. doi: 10.1124/dmd.112.049650. Epub 2013 Jan 8. PubMed PMID: 23298863.
7: Ohashi T, Oguro Y, Tanaka T, Shiokawa Z, Tanaka Y, Shibata S, Sato Y, Yamakawa H, Hattori H, Yamamoto Y, Kondo S, Miyamoto M, Nishihara M, Ishimura Y, Tojo H, Baba A, Sasaki S. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility. Bioorg Med Chem. 2012 Sep 15;20(18):5507-17. doi: 10.1016/j.bmc.2012.07.034. Epub 2012 Jul 27. PubMed PMID: 22898254.
8: Tang JY, Marghoob AA. Emerging treatments and signaling pathway inhibitors. Semin Cutan Med Surg. 2011 Dec;30(4 Suppl):S14-8. doi: 10.1016/j.sder.2011.11.002. Review. PubMed PMID: 22177102.

Explore Compound Types